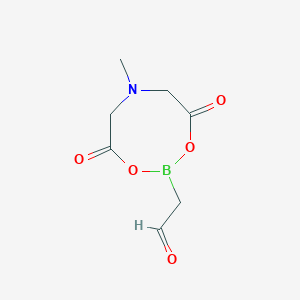
Tetrahydro-6-methyl-4,8-dioxo-4H-1,3,6,2-dioxazaborocine-2-acetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrahydro-6-methyl-4,8-dioxo-4H-1,3,6,2-dioxazaborocine-2-acetaldehyde is a unique chemical compound with the molecular formula C7H10BNO5 and a molecular weight of 198.969 g/mol . This compound is characterized by its distinctive boron-containing heterocyclic structure, which makes it an interesting subject for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-6-methyl-4,8-dioxo-4H-1,3,6,2-dioxazaborocine-2-acetaldehyde can be achieved through multiple synthetic routes. One common method involves the intramolecular trapping of an acylketene intermediate by an internal hydroxy group to form the dioxazaborocine ring . This process typically requires specific reaction conditions, such as elevated temperatures and the presence of suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
化学反应分析
Types of Reactions
Tetrahydro-6-methyl-4,8-dioxo-4H-1,3,6,2-dioxazaborocine-2-acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy or amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, hydrazines, and alkyl halides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxo, hydroxy, amino, and substituted derivatives, which can be further utilized in different applications .
科学研究应用
Tetrahydro-6-methyl-4,8-dioxo-4H-1,3,6,2-dioxazaborocine-2-acetaldehyde has a wide range of scientific research applications:
Chemistry: It serves as a reference substance for drug impurities and reagents.
Biology: The compound is used in biochemical assays and as a probe for studying biological processes.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
作用机制
The mechanism of action of Tetrahydro-6-methyl-4,8-dioxo-4H-1,3,6,2-dioxazaborocine-2-acetaldehyde involves its interaction with specific molecular targets and pathways. The boron atom in the dioxazaborocine ring plays a crucial role in its reactivity and binding affinity. The compound can form stable complexes with various biomolecules, influencing their function and activity .
相似化合物的比较
Similar Compounds
2H-Tetrahydro-4,6-dioxo-1,2-oxazine: This compound shares a similar dioxo ring structure but lacks the boron atom.
6-Methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydro-3-pyrimidinyl derivatives: These compounds have a similar heterocyclic structure but contain sulfur instead of boron.
Uniqueness
Tetrahydro-6-methyl-4,8-dioxo-4H-1,3,6,2-dioxazaborocine-2-acetaldehyde is unique due to the presence of the boron atom in its structure. This feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
分子式 |
C7H10BNO5 |
|---|---|
分子量 |
198.97 g/mol |
IUPAC 名称 |
2-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)acetaldehyde |
InChI |
InChI=1S/C7H10BNO5/c1-9-4-6(11)13-8(2-3-10)14-7(12)5-9/h3H,2,4-5H2,1H3 |
InChI 键 |
SSXHAJNEYLJGEM-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(=O)CN(CC(=O)O1)C)CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















